2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both imidazo and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been utilized as the core backbone for the development of covalent inhibitors, such as KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, leading to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors, which can affect various biochemical pathways depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
The synthesis of 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine can be achieved through several methods:
Condensation Reactions: This method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two different reactants in the presence of an oxidizing agent to form the desired product.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel without the need for intermediate isolation.
Aminooxygenation and Hydroamination Reactions: These methods involve the addition of amino or oxygen groups to the imidazo[1,2-a]pyridine scaffold.
Chemical Reactions Analysis
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions:
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Functionalization: The imidazo[1,2-a]pyridine scaffold can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine: This compound has a phenyl group instead of the methoxy and methyl groups present in this compound.
2-Methylimidazo[1,2-a]pyridine: This compound has a methyl group instead of the methoxy and methyl groups present in this compound.
Benzo[4,5]imidazo[1,2-a]pyrimidine: This compound has a benzo ring fused to the imidazo[1,2-a]pyridine scaffold.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKBVIPCILNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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